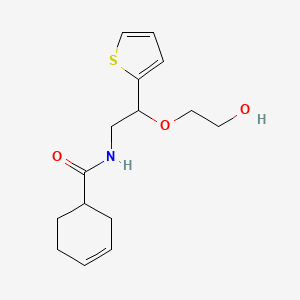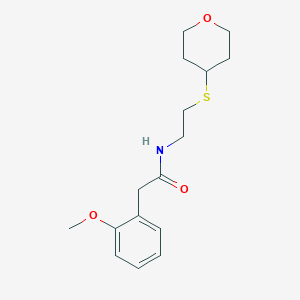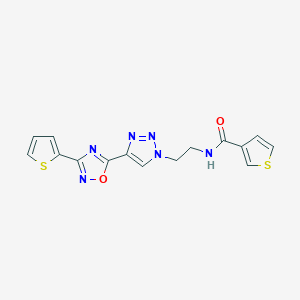
N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)cyclohex-3-enecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)cyclohex-3-enecarboxamide, commonly known as HEPT, is a chemical compound that has been widely researched for its potential applications in the field of medicine. HEPT is a non-nucleoside reverse transcriptase inhibitor (NNRTI), which means it can inhibit the activity of the reverse transcriptase enzyme that is essential for the replication of the human immunodeficiency virus (HIV).
Wirkmechanismus
HEPT works by binding to a specific site on the reverse transcriptase enzyme, known as the N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)cyclohex-3-enecarboxamide binding pocket. This binding prevents the enzyme from converting viral RNA into DNA, which is necessary for the replication of HIV. As a result, the virus is unable to reproduce and spread to other cells.
Biochemical and physiological effects:
HEPT has been found to have low toxicity and high selectivity for the reverse transcriptase enzyme. In vitro studies have shown that HEPT can effectively inhibit the replication of various strains of HIV, including those that are resistant to other anti-HIV drugs. Additionally, HEPT has been found to have a long half-life, which means it can remain active in the body for an extended period of time.
Vorteile Und Einschränkungen Für Laborexperimente
HEPT has several advantages for lab experiments, including its high potency and low toxicity. However, HEPT is also relatively expensive to produce and may not be readily available in certain laboratories. Furthermore, HEPT may have limited efficacy against certain strains of HIV that have developed resistance to other anti-HIV drugs.
Zukünftige Richtungen
There are several potential future directions for research on HEPT. One area of interest is the development of new N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)cyclohex-3-enecarboxamides that are more potent and have a broader spectrum of activity against HIV. Additionally, researchers may explore the use of HEPT in combination with other anti-HIV drugs to improve treatment outcomes. Finally, there is a need for further research on the biochemical and physiological effects of HEPT, particularly with regard to its long-term safety and efficacy.
Synthesemethoden
HEPT can be synthesized using a multi-step process that involves the reaction of cyclohexanone with ethyl acetoacetate, followed by the addition of thiophene-2-carboxaldehyde and 2-bromoethanol. The resulting intermediate is then treated with sodium hydroxide and acetic anhydride to yield the final product, HEPT.
Wissenschaftliche Forschungsanwendungen
HEPT has been extensively studied for its potential use as an anti-HIV drug. In vitro studies have shown that HEPT can effectively inhibit the activity of the reverse transcriptase enzyme and prevent the replication of HIV. Furthermore, HEPT has been found to have a synergistic effect when used in combination with other anti-HIV drugs, such as AZT and ddI.
Eigenschaften
IUPAC Name |
N-[2-(2-hydroxyethoxy)-2-thiophen-2-ylethyl]cyclohex-3-ene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3S/c17-8-9-19-13(14-7-4-10-20-14)11-16-15(18)12-5-2-1-3-6-12/h1-2,4,7,10,12-13,17H,3,5-6,8-9,11H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARXVZNBYCZAKLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)NCC(C2=CC=CS2)OCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-((4-(Tert-butyl)phenyl)sulfonyl)-2-(4-chlorophenyl)-3-(ethylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B2443863.png)

![1-[3-Methoxy-4-(pyrimidin-2-yloxy)phenyl]ethan-1-one](/img/structure/B2443865.png)


![[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2443872.png)
![(2E)-3-[(4-iodophenyl)amino]-1-(naphthalen-2-yl)prop-2-en-1-one](/img/structure/B2443873.png)
![2-((3-(1H-benzo[d]imidazol-2-yl)pyridin-2-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2443876.png)
![6-[(4-chlorobenzyl)sulfanyl]-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridine-7-carbonitrile](/img/structure/B2443877.png)
![2-(3-ethyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(4-methoxyphenyl)acetamide](/img/structure/B2443879.png)
![(E)-N-[2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl]-2-phenylethene-1-sulfonamide](/img/structure/B2443880.png)
![N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)furan-3-carboxamide](/img/structure/B2443881.png)
![N-(1,3-benzodioxol-5-yl)-2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanylacetamide](/img/structure/B2443882.png)